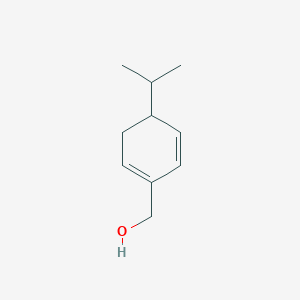
p-Mentha-1,5-dien-7-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
P-Mentha-1,5-dien-7-ol, also known as this compound, is a useful research compound. Its molecular formula is C10H16O and its molecular weight is 152.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Food Industry
p-Mentha-1,5-dien-7-ol is found in ginger and can serve as a biomarker for ginger consumption. Its presence in food products is linked to flavor enhancement and potential health benefits due to its antioxidant properties.
| Application | Description |
|---|---|
| Flavoring Agent | Used in food products for its aromatic properties. |
| Biomarker | Indicates the consumption of ginger and related products. |
Pharmaceuticals
Research indicates that this compound exhibits antimicrobial properties, making it a candidate for use in developing natural preservatives and therapeutic agents.
Fragrance Industry
As a component of essential oils, this compound is utilized in perfumes and scented products due to its pleasant aroma.
| Application | Description |
|---|---|
| Fragrance Component | Commonly used in formulations for perfumes and personal care products. |
| Aromatherapy | Used for its potential calming effects in aromatherapy practices. |
Case Study 1: Antimicrobial Properties
A study evaluated the antimicrobial effects of this compound against common foodborne pathogens. The results indicated significant inhibition of bacterial growth, supporting its use as a natural preservative in food products.
Case Study 2: Flavor Profile Enhancement
In a controlled trial involving ginger-based beverages, the addition of this compound enhanced the overall flavor profile while maintaining consumer acceptability. This suggests its potential application in beverage formulation.
Propriétés
Numéro CAS |
19876-45-0 |
|---|---|
Formule moléculaire |
C10H16O |
Poids moléculaire |
152.23 g/mol |
Nom IUPAC |
(4-propan-2-ylcyclohexa-1,5-dien-1-yl)methanol |
InChI |
InChI=1S/C10H16O/c1-8(2)10-5-3-9(7-11)4-6-10/h3-5,8,10-11H,6-7H2,1-2H3 |
Clé InChI |
QPHLFYOPLZARDQ-UHFFFAOYSA-N |
SMILES |
CC(C)C1CC=C(C=C1)CO |
SMILES canonique |
CC(C)C1CC=C(C=C1)CO |
Synonymes |
4-Isopropyl-1,5-cyclohexadiene-1-methanol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















